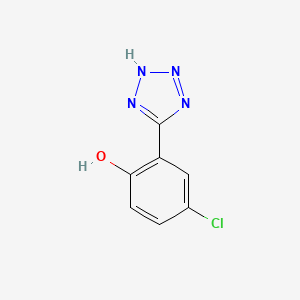
4-Chloro-2-(2H-tetrazol-5-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(2H-tetrazol-5-YL)phenol is a compound that belongs to the class of tetrazoles, which are nitrogen-rich heterocyclic compounds. Tetrazoles are known for their diverse biological applications and are used in various fields such as medicinal chemistry, material science, and agriculture . The presence of the tetrazole ring in this compound enhances its stability and reactivity, making it a valuable compound for scientific research and industrial applications .
Métodos De Preparación
The synthesis of 4-Chloro-2-(2H-tetrazol-5-YL)phenol typically involves the cycloaddition reaction between a nitrile and an azide. . The reaction conditions usually involve the use of a solvent such as acetonitrile and a catalyst to facilitate the reaction. Industrial production methods may involve the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes as starting materials .
Análisis De Reacciones Químicas
4-Chloro-2-(2H-tetrazol-5-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: Tetrazoles are generally resistant to oxidation due to their low HOMO energy.
Reduction: Tetrazoles can be reduced under specific conditions to form amines or other derivatives.
Substitution: The tetrazole ring can undergo substitution reactions, particularly at the nitrogen atoms, to form various derivatives.
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-2-(2H-tetrazol-5-YL)phenol has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(2H-tetrazol-5-YL)phenol involves its interaction with various molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors in organisms via non-covalent interactions, leading to a wide range of biological effects . For example, it can inhibit the activity of certain enzymes involved in inflammation and hypertension, thereby exerting anti-inflammatory and antihypertensive effects .
Comparación Con Compuestos Similares
4-Chloro-2-(2H-tetrazol-5-YL)phenol can be compared with other tetrazole derivatives such as:
Losartan: An angiotensin II receptor blocker used to treat hypertension.
Candesartan: Another angiotensin II receptor blocker with similar applications.
MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Used in cell viability assays.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties compared to other tetrazole derivatives .
Propiedades
Fórmula molecular |
C7H5ClN4O |
|---|---|
Peso molecular |
196.59 g/mol |
Nombre IUPAC |
4-chloro-2-(2H-tetrazol-5-yl)phenol |
InChI |
InChI=1S/C7H5ClN4O/c8-4-1-2-6(13)5(3-4)7-9-11-12-10-7/h1-3,13H,(H,9,10,11,12) |
Clave InChI |
XSNIHEDBRUIXEU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)C2=NNN=N2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


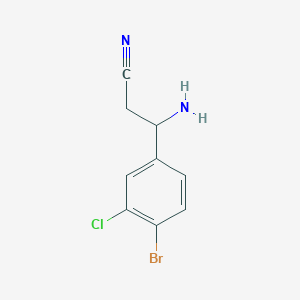
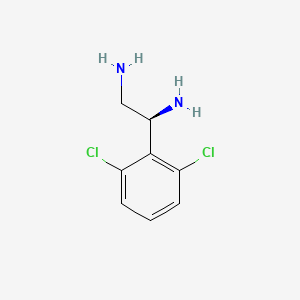
![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)pentan-1-amine](/img/structure/B15236902.png)
![[(1S)-1-(2,4-Difluorophenyl)ethyl]methylamine](/img/structure/B15236905.png)
![Spiro[piperidine-4,2'-pyrano[2,3-B]pyridin]-4'(3'H)-one hcl](/img/structure/B15236911.png)
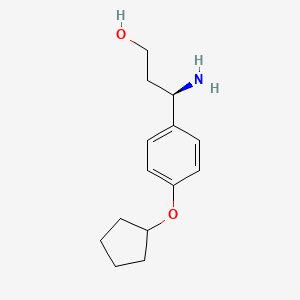
![4-Bromo-N-(2-methylimidazo[1,2-A]pyrazin-6-YL)benzamide](/img/structure/B15236920.png)
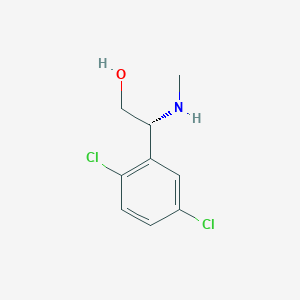
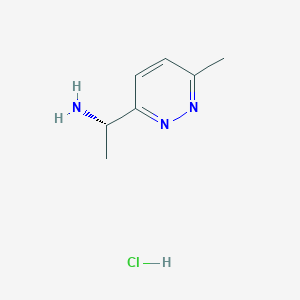
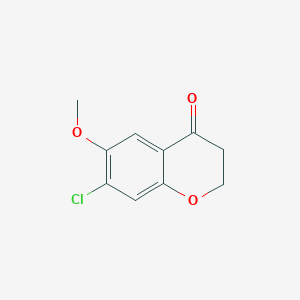


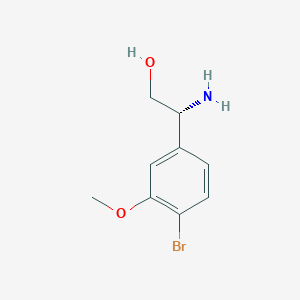
![7-Iodo-3-(1H-pyrrolo[2,3-C]pyridin-1-YL)isoquinoline](/img/structure/B15236975.png)
